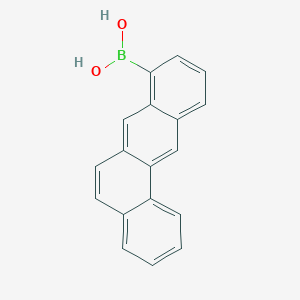

Tetraphen-8-ylboronic acid

Description

Overview of Organoboron Chemistry and its Significance in Organic Synthesis

Organoboron chemistry, the study of chemical compounds containing a carbon-boron bond, has a rich history that has culminated in its current status as a cornerstone of modern organic synthesis. numberanalytics.comwikipedia.org The versatility and reactivity of organoboron compounds have made them essential for a multitude of reactions, ranging from simple functional group manipulations to the assembly of intricate molecular frameworks. numberanalytics.com Their importance stems from the distinct characteristics of the boron atom, which allows for the formation of stable yet reactive compounds with a diverse array of organic groups. numberanalytics.com

The significance of organoboron chemistry is perhaps best exemplified by the widespread use of the Suzuki-Miyaura cross-coupling reaction. numberanalytics.commusechem.comnews-medical.net This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, has become a go-to method for the formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. musechem.commt.com Beyond the Suzuki coupling, other key reactions involving organoboron reagents include hydroboration, which allows for the stereospecific and regioselective addition of a boron-hydrogen bond across a double or triple bond, as well as the Petasis and Chan-Lam coupling reactions. numberanalytics.comwikipedia.org These transformations have collectively revolutionized the way chemists approach the synthesis of complex molecules. numberanalytics.com

Structural Characteristics and Chemical Properties of Arylboronic Acids (General Context for Research Framework)

Arylboronic acids are a subclass of organoboron compounds with the general formula ArB(OH)₂, where 'Ar' represents an aryl group. wikipedia.org Structurally, the boron atom in an arylboronic acid is sp²-hybridized and possesses a vacant p-orbital, rendering it a Lewis acid. wiley-vch.de This Lewis acidity is a key feature that governs their reactivity and allows them to participate in a variety of chemical transformations. wikipedia.org

One of the defining characteristics of arylboronic acids is their ability to undergo reversible esterification with diols to form boronic esters. sigmaaldrich.com This property is often exploited to protect the boronic acid functionality or to modify its reactivity. Arylboronic acids are also known to form cyclic trimers, known as boroxines, through the loss of water. nih.gov

From a chemical property standpoint, arylboronic acids are generally stable, crystalline solids that are often amenable to purification by recrystallization. wiley-vch.de Their stability and relatively low toxicity compared to other organometallic reagents make them attractive for use in a wide range of synthetic applications. fiveable.me The carbon-boron bond in arylboronic acids is polarized towards carbon, making the aryl group nucleophilic and capable of being transferred to an electrophilic center, a process central to their utility in cross-coupling reactions. wikipedia.org

The Tetraphen Scaffolding: Architectural Relevance in Chemical Design

In the realm of chemical design, the concept of a molecular scaffold is of paramount importance. A scaffold serves as a core structural framework upon which various functional groups can be appended to create a library of related compounds. nih.gov The "tetraphen" scaffold, a tetra-substituted aromatic hub, represents a versatile platform for the systematic construction of complex, multi-functional molecules. researchgate.net This architectural approach allows for the precise spatial arrangement of different molecular building blocks, enabling the exploration of structure-activity relationships in drug discovery and the development of novel materials with tailored properties. researchgate.net The ability to derivatize the tetraphen scaffold at multiple positions provides a powerful tool for creating diverse molecular architectures from a common starting point. researchgate.net

Specific Contextualization of Tetraphen-8-ylboronic Acid within Advanced Boronic Acid Chemistry

This compound emerges as a specialized reagent within the broader landscape of advanced boronic acid chemistry. This compound integrates the key features of an arylboronic acid with the unique structural attributes of the tetraphen scaffold. The presence of the boronic acid functionality at the 8-position of the tetraphen core opens up avenues for its participation in a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The strategic placement of the boronic acid group on the rigid and well-defined tetraphen framework allows for the directed synthesis of complex, three-dimensional structures. This is particularly relevant in the construction of novel organic electronic materials, where precise control over the molecular architecture is crucial for achieving desired photophysical and electronic properties. Furthermore, the potential for derivatization at other positions on the tetraphen scaffold, in conjunction with the reactivity of the boronic acid moiety, makes this compound a valuable building block for the creation of sophisticated molecular systems with tailored functions.

Interactive Data Table: Properties of Related Boronic Acids

| Compound Name | Molecular Formula | IUPAC Name | Appearance | Key Identifier |

| Quinoline-8-boronic acid | C₉H₈BNO₂ | (quinolin-8-yl)boronic acid | Pale cream to yellow to brown powder | CAS: 86-58-8 thermofisher.com |

| Phenylboronic acid | C₆H₇BO₂ | Phenylboronic acid | White to off-white crystalline powder | CAS: 98-80-6 |

| Tetrahydroxydiboron (B82485) | B₂H₄O₄ | Hypoboric acid | White powder | CAS: 13675-18-8 wikipedia.org |

Properties

Molecular Formula |

C18H13BO2 |

|---|---|

Molecular Weight |

272.1 g/mol |

IUPAC Name |

benzo[a]anthracen-8-ylboronic acid |

InChI |

InChI=1S/C18H13BO2/c20-19(21)18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11,20-21H |

InChI Key |

KBNGQLMNWZASBX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=C3C=CC4=CC=CC=C4C3=CC2=CC=C1)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Tetraphen 8 Ylboronic Acid and Analogs

Direct Synthesis Strategies for Tetraphen-8-ylboronic Acid

Direct synthetic routes to this compound focus on the introduction of a boronic acid or a precursor group onto a pre-formed tetraphenylene (B3251814) core. These methods are often the most convergent and efficient pathways.

Boron-Halogen Exchange Reactions for Arylboronic Acid Precursors

A foundational and widely employed method for the synthesis of arylboronic acids is the boron-halogen exchange reaction. This strategy involves the reaction of an organometallic reagent, typically generated from an aryl halide, with a boron-containing electrophile. For the synthesis of this compound, this would necessitate the preparation of 8-halotetraphenylene as a key intermediate. While the direct synthesis of 8-bromotetracene derivatives has been reported, the specific synthesis of 8-halotetraphenylene is less documented. researchgate.net However, general methods for the halogenation of tetraphenylene can be envisaged.

The subsequent boron-halogen exchange would typically proceed via the formation of an organolithium or Grignard reagent from the 8-halotetraphenylene. This organometallic intermediate is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired arylboronic acid. organic-chemistry.org A general and convenient protocol for this transformation involves the use of Grignard reagents prepared from aryl bromides, which react with the borate ester at low temperatures (e.g., 0°C) to afford the boronic acid in good yields. organic-chemistry.org

A simplified, palladium-catalyzed approach for the direct synthesis of arylboronic acids from aryl chlorides has also been developed, utilizing tetrahydroxydiboron (B82485) as the boron source. nih.gov This method avoids the often harsh conditions required for the generation of organometallic reagents.

Table 1: Key Reagents in Boron-Halogen Exchange for Arylboronic Acid Synthesis

| Reagent Class | Specific Examples | Role in Synthesis |

| Aryl Halide Precursor | 8-Bromotetraphenylene, 8-Iodotetraphenylene | Source of the tetraphenylene scaffold |

| Organometallic Reagent | 8-Tetraphenylyllithium, 8-Tetraphenylmagnesium bromide | Nucleophilic aryl species |

| Boron Electrophile | Trimethyl borate, Triisopropyl borate, Tetrahydroxydiboron | Boron source |

| Catalyst (for Pd-catalyzed routes) | Palladium complexes | Facilitates the C-B bond formation |

Metal-Catalyzed Borylation Approaches (e.g., C-H activation) in Arene-Boronic Acid Synthesis

Direct C-H activation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids, circumventing the need for pre-functionalized aryl halides. Transition metal catalysts, particularly those based on iridium, have shown remarkable efficacy in the borylation of arenes. organic-chemistry.org These reactions typically employ a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), and an iridium catalyst to directly convert a C-H bond to a C-B bond.

For a complex arene like tetraphenylene, which possesses multiple C-H bonds, regioselectivity is a critical challenge. The numbering of the tetraphenylene core follows IUPAC nomenclature for polycyclic aromatic hydrocarbons. wikipedia.orgnih.govmatrix-fine-chemicals.comwiktionary.org Achieving selective borylation at the 8-position would likely depend on the specific catalyst and directing group strategy employed.

Recent advancements have focused on the development of ligands that can direct the borylation to specific positions on an aromatic ring. While direct C-H borylation of the parent tetraphenylene has not been extensively detailed with respect to the 8-position, iridium-catalyzed borylation of arenes followed by oxidative cleavage of the resulting boronate ester offers a one-pot sequence to arylboronic acids. organic-chemistry.org

Indirect Synthetic Routes and Derivatization of Boronic Acids Relevant to Tetraphen Systems

Indirect routes to this compound involve the construction of the tetraphenylene skeleton from smaller, boron-containing precursors or the derivatization of other boronic acid compounds.

Suzuki-Miyaura Cross-Coupling Reactions Utilizing Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst. beilstein-journals.org This reaction is highly versatile and tolerant of a wide range of functional groups.

In the context of this compound, this reaction can be envisioned in two ways:

Synthesis of the Tetraphenylene Core: A suitably substituted biphenyl (B1667301) boronic acid could be coupled with a functionalized biphenyl halide to construct the tetraphenylene framework.

Derivatization of a Tetraphenylene Boronic Acid: Once synthesized, this compound can serve as a key building block in further Suzuki-Miyaura reactions to create more complex, extended π-systems.

The reaction of arylboronic acids with aryl halides is a well-established process, and its application to the synthesis of complex diarylmethanols has been demonstrated on a multigram scale with high yields and enantioselectivities. researchgate.net

Asymmetric Homologation and Stereoselective Synthesis of Chiral Organoboronic Acids

While this compound itself is achiral, the principles of asymmetric synthesis of boronic acids are relevant for creating chiral analogs or for understanding potential side reactions. Asymmetric homologation is a process that extends the carbon chain of a boronic ester by one carbon atom in a stereocontrolled manner. This has been achieved through the use of chiral ligands and carbenoid reagents. nih.govchemrxiv.orgst-andrews.ac.uknih.gov

The stereoselective synthesis of chiral boronic esters is a rapidly developing field, with methods focusing on the creation of both carbon- and boron-stereogenic centers. rsc.orgresearchgate.netnih.govacs.org These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. While not directly applicable to the synthesis of the parent this compound, these methodologies would be crucial for accessing chiral derivatives with unique chiroptical properties.

Table 2: Approaches to Chiral Boronic Esters

| Method | Description | Key Features |

| Asymmetric Hydroboration | Catalytic addition of a B-H bond across a double bond using a chiral catalyst. acs.org | Can generate chiral secondary and tertiary boronic esters. |

| Asymmetric Homologation | Stereocontrolled one-carbon extension of a boronic ester. nih.govchemrxiv.orgst-andrews.ac.uknih.gov | Utilizes chiral carbenoids or ligands. |

| Desymmetrization | Enantioselective reaction of a prochiral starting material. rsc.org | Can create boron-stereogenic centers. |

Synthesis of Related Boronic Acid Derivatives and Esters

Boronic acids are often handled and purified as their corresponding boronic esters, which are generally more stable and easier to manipulate. The most common are the pinacol (B44631) esters, formed by the reaction of the boronic acid with pinacol. orgsyn.org Arylboronic pinacol esters can be synthesized directly from arylamines or aryl halides. organic-chemistry.orgorgsyn.orgresearchgate.net

The conversion of arylboronic acids to their corresponding trifluoroborate salts (R-BF₃K) is another common derivatization. These salts are often more stable than the free boronic acids and can be used directly in cross-coupling reactions. nih.gov The synthesis of various boronic acid derivatives, including those with ether linkages, has also been reported, expanding the toolkit for organic chemists. acs.org

Green Chemistry Principles in the Preparation of Boronic Acid Compounds

The application of green chemistry principles to the synthesis of boronic acid compounds, including analogs of this compound, aims to reduce the environmental impact of chemical processes. These principles focus on minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources.

A significant advancement in the green synthesis of boronic acid esters involves mechanochemistry, which avoids the use of solvents. rsc.org This method involves the simple grinding of a boronic acid with a diol, such as pinacol, to produce the corresponding boronic acid ester in high yield and purity after a simple work-up. rsc.org This solvent-free approach aligns with the green chemistry principle of preventing waste.

Another green strategy is the use of phase-switching techniques to simplify product purification and minimize solvent use. acs.org In this approach, boronic acids act as productive tags. The reaction is carried out in a homogeneous solution, and the product, a boronic acid derivative, is then separated by a liquid partition or precipitation, thus avoiding traditional chromatographic purification which generates significant solvent and silica (B1680970) gel waste. acs.org A notable example is a water-organic phase-switching system that uses sorbitol, a non-toxic and inexpensive polyol, to "switch" hydrophobic boronic acids to a high-pH aqueous phase. acs.org

Microwave-assisted synthesis represents another green approach, significantly reducing reaction times and energy consumption. nih.gov For instance, the synthesis of boron-containing Hantzsch and Biginelli esters using microwave irradiation required only a few minutes, compared to many hours for conventional heating methods. nih.gov This method often employs greener solvents like ethanol, which is less toxic and biodegradable. nih.gov

The choice of reagents and catalysts also plays a crucial role in the green synthesis of boronic acids. The use of formylphenylboronic acids as both a reagent and a catalyst in multicomponent reactions exemplifies an atom-economical approach. nih.gov Furthermore, boronic acids and their derivatives are often considered "green" compounds due to their low toxicity and their ultimate degradation to the environmentally benign boric acid. nih.govwiley-vch.degoogle.com

Recent research has also focused on developing metal- and additive-free synthesis methods. A photoinduced borylation of haloarenes, for example, allows for the direct synthesis of boronic acids and esters without the need for metal catalysts. organic-chemistry.org Similarly, the use of Grignard reagents in a one-pot synthesis of boronate esters avoids low temperatures and toxic transition metal catalysts. google.com

The development of sustainable synthetic processes is a major focus in modern organic chemistry. nih.gov Multicomponent reactions (MCRs) are particularly suited for green organic synthesis as they involve three or more components reacting directly to form a single product, leading to good atom economy and eliminating the need to isolate intermediates. nih.gov

Below is a table summarizing various green synthetic methods for boronic acid derivatives, highlighting the green chemistry principles they adhere to.

| Synthetic Method | Key Features | Green Chemistry Principles | Reference |

| Mechanochemistry | Solvent-free grinding of boronic acids and diols. | Waste Prevention, Safer Solvents and Auxiliaries | rsc.org |

| Phase-Switching | Boronic acids as productive tags; avoids chromatography. | Waste Prevention, Safer Solvents and Auxiliaries | acs.org |

| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption; use of green solvents. | Design for Energy Efficiency, Safer Solvents and Auxiliaries | nih.gov |

| Metal-Free Borylation | Photoinduced synthesis without metal catalysts. | Catalysis, Less Hazardous Chemical Syntheses | organic-chemistry.org |

| Grignard-Based Synthesis | One-pot synthesis avoiding low temperatures and toxic catalysts. | Safer Chemistry for Accident Prevention, Less Hazardous Chemical Syntheses | google.com |

| Multicomponent Reactions | High atom economy; no isolation of intermediates. | Atom Economy, Reduce Derivatives | nih.gov |

Reactivity and Fundamental Reaction Mechanisms of Arylboronic Acids

Lewis Acidity of Trivalent Boron Centers in Arylboronic Acids

The boron atom in an arylboronic acid possesses a vacant p-orbital, rendering it electron-deficient and a strong Lewis acid. musechem.com This acidity is the cornerstone of its reactivity, allowing it to readily accept electrons from nucleophilic species (Lewis bases). musechem.comnih.gov In aqueous solution, arylboronic acids exist in a pH-dependent equilibrium between the neutral, trigonal planar sp² hybridized form, R-B(OH)₂, and an anionic, tetrahedral sp³ hybridized boronate form, R-B(OH)₃⁻. rsc.orgacs.org The pKa for this equilibrium for many common phenylboronic acids is approximately 9. acs.org This ability to coordinate with bases to form tetrahedral adducts is a defining characteristic of their chemistry. musechem.comacs.org

The Lewis acidic boron center readily interacts with a variety of nucleophiles. In aqueous media, a hydroxyl group adds to the boron atom, converting the neutral trigonal acid to a tetrahedral boronate anion. acs.org This change in hybridization from sp² to sp³ is a crucial aspect of its chemistry. acs.org Similarly, other hard nucleophiles like fluoride (B91410) (F⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻) also form covalent tetrahedral adducts with the boron center. acs.orgoup.com Softer anions, such as chloride (Cl⁻) and bromide (Br⁻), tend to interact via hydrogen bonding with the boronic acid's hydroxyl groups rather than direct coordination to the boron atom. acs.org

Beyond simple anions, arylboronic acids react with alcohols, particularly 1,2- or 1,3-diols and polyols, in a reversible condensation reaction to form five- or six-membered cyclic boronate esters. rsc.orgresearchgate.netnih.gov This reaction is also pH-dependent and involves the elimination of water. rsc.orgresearchgate.net The formation of these stable cyclic esters is a key reaction exploited in sensing applications, particularly for carbohydrates, and in the creation of dynamic materials. rsc.orgrsc.org The resulting boronate esters are themselves Lewis acids and are generally more acidic than the parent boronic acid. researchgate.netnih.gov

Computational studies, often employing Density Functional Theory (DFT), have provided deep insights into the electronic properties and Lewis acidity of arylboronic acids. rsc.orgru.nlresearchgate.net These studies confirm that the Lewis acidity can be tuned by the substituents on the aryl ring. nih.govru.nl Quantum chemical analyses have been used to understand the through-space interactions between the boronic acid/boronate functional groups and adjacent aromatic rings. ru.nlresearchgate.net For instance, in 2,6-diarylphenylboronic acids, polar-π interactions and solvation effects were found to contribute significantly to the stabilization of both the neutral boronic acid and the anionic boronate form. nih.govru.nlresearchgate.net

Energy decomposition analysis (EDA) helps to dissect the interaction energies into components like electrostatic, Pauli repulsion, and orbital interactions. ru.nl Such analyses have shown that for boronate forms, the interaction between the hydroxyl groups and a nearby aryl ring can become stabilizing, in contrast to the slightly destabilizing interaction in the neutral boronic acid form. ru.nl Furthermore, computational models have been used to calculate boronate formation energies and to analyze the impact of solvent effects, revealing that solvation can have a profound, sometimes counteracting, influence on intrinsic electronic effects. ru.nlnih.gov These theoretical models are crucial for rationalizing observed reactivity and for the rational design of new boronic acid-based catalysts and sensors. nih.govru.nl

Reaction Mechanisms of Boronic Acids with Diverse Substrates

The reaction mechanisms of arylboronic acids are diverse, reflecting their ability to engage with a wide array of substrates through different pathways. These include complexation with nucleophiles, participation in metal-catalyzed cross-coupling reactions (like the Suzuki-Miyaura coupling), and direct reactions with diols and other functional groups. ru.nlnih.govresearchgate.net

The reaction of arylboronic acids with diols and polyols to form cyclic boronate esters is a dynamic, reversible process. rsc.orgresearchgate.net The stability of the resulting ester is highly dependent on the pH of the medium, the pKa of the boronic acid, and the structure of the diol. acs.orgresearchgate.net Ester formation is generally favored at pH values at or above the pKa of the boronic acid, where a significant concentration of the more reactive neutral trigonal form exists, yet sufficient base is present to drive the equilibrium. acs.org

Kinetic studies have shown that both the neutral boronic acid [RB(OH)₂] and the anionic boronate ion [RB(OH)₃⁻] can be reactive species towards diols, depending on the conditions. researchgate.net The stereochemistry of the diol plays a significant role; diols with a cis configuration on a five- or six-membered ring form much more stable esters than their trans counterparts due to the favorable geometry for forming a cyclic structure. researchgate.net The equilibrium constants for ester formation generally increase with a greater number of available 1,2-diol pairs on a polyol. nih.gov For example, sorbitol was found to be twice as effective at ester formation as mannitol, a difference attributed to stereochemical factors. nih.gov

The nature of the substituent (the R-group) on the aryl ring significantly influences the reactivity of the boronic acid. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, which generally lowers the pKa of the boronic acid and enhances reactivity towards nucleophiles. oup.comoup.commdpi.com For instance, introducing a nitro group to the phenylboronic acid structure enhances its reactivity with fluoride. oup.com Conversely, electron-donating groups (EDGs) decrease Lewis acidity. ru.nl This electronic tuning is a cornerstone of designing boronic acids for specific applications, such as sensors that operate at physiological pH. acs.orgnih.gov

| Substituent Position | Substituent | pKa |

|---|---|---|

| - | H | 8.83 |

| ortho | F | 8.06 |

| meta | F | 8.27 |

| para | F | 8.63 |

| meta | Cl | 8.16 |

| para | Cl | 8.55 |

| meta | Br | 8.13 |

| para | Br | 8.54 |

| meta | I | 8.23 |

| para | I | 8.59 |

Mechanistic studies, combining kinetics and computational modeling, have elucidated plausible transition states and rate-determining steps for several key reactions of boronic acids.

Esterification with Diols: The reaction with diols is proposed to occur in two steps. rsc.org Computational studies suggest the first step, the formation of an acyclic intermediate through the reaction of the boronic acid with one hydroxyl group of the diol, is often the rate-determining step. rsc.orgresearchgate.net However, other computational work has suggested that for the reaction of boric acid with aliphatic diols, the rate-determining step is not the initial B-O bond formation but a subsequent tetrahedral-to-trigonal rearrangement. rsc.org

Oxidation: The oxidation of arylboronic acids, for example by hydrogen peroxide, is a significant decomposition pathway. nih.gov The mechanism involves the nucleophilic attack of the oxidant on the boron atom, followed by a 1,2-aryl migration from the boron to the oxygen atom. nih.gov This migration is often considered the rate-limiting step. nih.govpnas.org Computational analyses have been used to model the transition state for this concerted 1,2-shift and subsequent O-O bond cleavage. pnas.org

Amidation: In the boronic acid-catalyzed amidation of carboxylic acids and amines, the proposed mechanism involves the initial formation of an acyloxyboronic acid intermediate. rsc.org This intermediate then reacts with the amine to form the amide bond. Theoretical calculations indicate that the formation of the acyloxyboronic acid is kinetically easy but thermodynamically unfavorable, making the removal of water crucial for the reaction to proceed. rsc.org

Protodeboronation: The cleavage of the C-B bond by a proton source (protodeboronation) is another important reaction pathway. For base-catalyzed protodeboronation, the mechanism is believed to involve the formation of the boronate anion, followed by a rate-determining step where a proton is transferred to the aryl carbon, breaking the C-B bond. cdnsciencepub.com

These mechanistic insights are vital for controlling reaction outcomes, minimizing side reactions, and designing more efficient and stable boronic acid-based systems. acs.orgnih.gov

Intramolecular and Intermolecular Condensation Pathways

Arylboronic acids, such as Tetraphen-8-ylboronic acid, exhibit a characteristic reactivity profile involving condensation reactions, which can occur via both intramolecular and intermolecular pathways. These reactions are fundamentally driven by the dehydration of the boronic acid functional group, -B(OH)₂, to form B-O-B linkages. The most prevalent and well-studied condensation product is the cyclic trimer known as a boroxine (B1236090).

The condensation of arylboronic acids is a reversible process, with the equilibrium position being sensitive to factors such as temperature, solvent, and the electronic properties of the substituents on the aromatic ring. researchgate.netmdpi.com The formation of boroxines is generally achieved through the simple dehydration of the corresponding boronic acid. nih.gov This can be accomplished by methods such as thermal azeotropic removal of water or by using drying agents. nih.gov In some instances, merely warming the boronic acid in an anhydrous solvent is sufficient to induce condensation. nih.gov

The intermolecular condensation of three molecules of an arylboronic acid, for instance, this compound, yields the corresponding triarylboroxine. This process involves the elimination of three molecules of water.

Figure 1: Intermolecular Condensation of an Arylboronic Acid to a Boroxine

Where Ar, Ar', and Ar'' represent the aryl group, in this case, the Tetraphen-8-yl moiety.

Computational studies, primarily at the B3LYP/6-311+G(d) level, have been instrumental in elucidating the thermodynamics and kinetics of boroxine formation from arylboronic acids. nih.gov These studies have confirmed the endothermic nature of the reaction in the gas phase and in solution. nih.gov

The electronic nature of the substituents on the aryl ring plays a significant role in the stability of the resulting boroxine. Electron-donating groups on the phenyl ring tend to promote the formation of the boroxine. researchgate.netclockss.org This effect is attributed to the increased electron density on the boron atom, which strengthens the B-O bonds within the boroxine ring. Conversely, electron-withdrawing groups can decrease the stability of the boroxine.

A study by Tokunaga and coworkers provided thermodynamic parameters for the formation of various tris(4-substituted phenyl)boroxines in chloroform (B151607) (CDCl₃). researchgate.net The equilibrium constants (Keq) were determined using ¹H NMR spectroscopy and showed a correlation with the Hammett parameters of the substituents.

Table 1: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines in CDCl₃ at 298 K

| Substituent (R) | Keq (M⁻²) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| OMe | 1.40 | -0.8 | 13.0 | 13.8 |

| Me | 0.45 | 2.0 | 13.8 | 11.8 |

| H | 0.32 | 2.8 | 14.3 | 11.5 |

| Cl | 0.11 | 5.5 | 15.5 | 10.0 |

| CF₃ | 0.02 | 9.7 | 17.5 | 7.8 |

Data sourced from Tokunaga et al. researchgate.net

The data clearly indicates that electron-donating groups (e.g., OMe, Me) lead to a more favorable Gibbs free energy (ΔG) of formation compared to electron-withdrawing groups (e.g., Cl, CF₃). The process is consistently endothermic (positive ΔH) and entropically driven (positive TΔS). researchgate.net

In addition to the formation of homo-boroxines (where all three aryl groups are identical), the reversible nature of the condensation allows for the formation of hetero-boroxines when a mixture of two different arylboronic acids is used. clockss.orgresearchgate.net In such cases, a dynamic combinatorial library of boroxines can be generated, consisting of two homo-boroxines and two hetero-boroxines in a statistical distribution, which can be analyzed by techniques like NMR and GC-MS. clockss.orgresearchgate.net

While intermolecular condensation to form boroxines is the most common pathway, intramolecular condensation is also possible in molecules containing multiple boronic acid functionalities in close proximity, or a boronic acid and another reactive group such as a hydroxyl or amino group. For instance, the reaction of LAlH₂ with 3-hydroxyphenylboronic acid can lead to the formation of a metal benzoboroxole oxide through an intramolecular reaction of the -B(OH)₂ and -OH functionalities. researchgate.net

The structural properties of boroxines have been confirmed through various analytical techniques, including X-ray crystallography. The boroxine ring is a six-membered heterocycle with alternating boron and oxygen atoms. rsc.org The geometry around the boron atoms is trigonal planar.

Catalytic Applications of Tetraphen 8 Ylboronic Acid and Functionalized Boronic Acids

Organocatalysis Utilizing Boronic Acid Moieties

Organoboron acids, particularly boronic acids, are effective organic-soluble Lewis acid catalysts for numerous chemical reactions. Their catalytic activity often relies on the ability of the trivalent boron center to form reversible covalent bonds with oxygen-containing functional groups, thereby activating them for subsequent transformations. organic-chemistry.orgnih.gov

Amidation and Esterification Reactions (Direct Synthesis)

Boronic acid catalysis is a powerful method for the direct synthesis of amides and esters from carboxylic acids, circumventing the need for stoichiometric activating agents and improving atom economy. organic-chemistry.org The catalytic cycle generally involves the activation of a carboxylic acid through the formation of an acyloxyboron intermediate.

Early work by Yamamoto demonstrated that arylboronic acids with electron-withdrawing groups could effectively catalyze these dehydrative condensations. This strategy has since been expanded to include a wide range of boronic acid derivatives. The efficiency of these reactions can be influenced by the choice of drying agent and its method of activation, such as the use of 4 Å or 5 Å molecular sieves. rsc.org Boric acid itself has also been proven to be an effective catalyst for these transformations, preserving the integrity of stereogenic centers in both the carboxylic acid and amine partners. rug.nl

Research has shown that the mechanism may be more complex than a simple monoacyloxyboron pathway, with evidence suggesting that B–O–B bridged species like boroxines may play a crucial role in the catalytic cycle. nih.gov The development of novel boronic and borate (B1201080) ester catalysts continues to expand the scope of this methodology to more challenging and industrially relevant substrates. rsc.orgnih.gov

Table 1: Examples of Boron-Catalyzed Amidation

| Carboxylic Acid | Amine | Catalyst | Conditions | Yield | Citation |

|---|---|---|---|---|---|

| Benzoic Acid | 4-Phenylbutylamine | Arylboronic Acid | TAME, Dean-Stark | High | nih.gov |

| Phenylacetic Acid | Benzylamine | Boronic Acid 1 | Toluene, 4 Å MS | ~75% | rsc.org |

| Cinnamic Acid | Furfurylamine | Boric Acid | Toluene, reflux | High | rug.nl |

| Boc-Phe-OH | Benzylamine | Phenylboronic Acid | Toluene, 110°C | 93% | rsc.org |

Carbonyl Condensation Reactions

Boronic acids serve as effective catalysts for condensation reactions involving carbonyl compounds, such as the aldol (B89426) reaction. bldpharm.com Boric acid was first reported as a catalyst for the condensation of aldehydes and ketones to form α,β-unsaturated carbonyls by Offenhauer and Nelsen. bldpharm.com The reaction proceeds through the formation of an enol borate ester intermediate. bldpharm.com

While traditional Lewis acids are often more effective, the development of specialized organoboron catalysts has advanced their utility in this area. bldpharm.com For instance, aminoboronic acids can function through a dual-activation mechanism, where the boron center acts as a Lewis acid to activate the carbonyl group, and the amine moiety facilitates enamine formation. bldpharm.com In some systems, a tetrahedral boronate salt can act as a mild, non-nucleophilic base to catalyze the aldol reaction, effectively forming a boron-enolate that then reacts with an aldehyde. This approach can offer improved selectivity by minimizing the subsequent dehydration of the β-hydroxyketone product.

Asymmetric Organocatalysis (e.g., BINOL-type catalysts)

The development of chiral catalysts for enantioselective transformations is a primary goal of modern synthesis. Boron-based catalysts, particularly those incorporating axially chiral scaffolds like 2,2'-dihydroxy-1,1'-binaphthyl (BINOL), have emerged as powerful tools for asymmetric organocatalysis.

BINOL derivatives can be used to catalyze the asymmetric homologation of boronic acids with diazo compounds, providing access to chiral trifluoromethyl-containing boronic acid derivatives with high yields and excellent enantioselectivity. The chiral environment created by the BINOL ligand directs the stereochemical outcome of the reaction. H₈-BINOL, a reduced and more conformationally flexible analogue, has also been employed as a versatile catalyst scaffold, demonstrating excellent results in asymmetric additions to aldehydes.

Furthermore, BINOL-derived ligands are crucial in metal-catalyzed asymmetric reactions involving boronic acids. In rhodium-catalyzed asymmetric 1,4-additions, chiral phosphine (B1218219) ligands such as Segphos or the novel DIPHONANE can be used to deliver products with very high enantiomeric excess (ee). These catalytic systems have been successfully applied to the asymmetric synthesis of important pharmaceutical targets like (R)-tolterodine.

Boron-Based Lewis Acid Catalysis and Frustrated Lewis Pairs (FLPs)

The electron-deficient nature of the boron atom, characterized by a vacant p-orbital, makes boron-containing compounds, including boronic acids, effective Lewis acids. This property is the foundation for their catalytic activity in a multitude of organic transformations.

Development and Mechanistic Insights of Boron-Containing Lewis Acid Catalysts

Boron-based Lewis acids function by accepting an electron pair from a Lewis basic substrate, typically one containing an oxygen or nitrogen atom. This interaction activates the substrate towards nucleophilic attack or heterolytic bond cleavage. In the context of boronic acid catalysis, this activation is often achieved through the formation of a covalent adduct, such as an acyloxyboron complex from a carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org

Mechanistic studies have revealed the multifaceted role of boronic acids. They can act not only as Lewis acids but also as hydrogen-bond donors, contributing to substrate activation and organization within the transition state. The catalytic efficiency can be dramatically enhanced by modifying the electronic properties of the borane (B79455), with highly halogenated triarylboranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) exhibiting exceptional Lewis acidity. These strong boron Lewis acids can catalyze a range of transformations, including deoxygenations, deaminations, and hydrothiolations, often mimicking the reactivity of transition metal catalysts.

The development of redox-responsive ferrocenyl boranes has introduced a method to create "Lewis superacids" upon oxidation, capable of activating strong C-F and S-F bonds. This highlights the ongoing innovation in designing boron catalysts with tunable reactivity for challenging chemical transformations.

Boron-Based Lewis Acid Catalysis and Frustrated Lewis Pairs (FLPs)

A particularly innovative application of boron-based Lewis acids is in the field of Frustrated Lewis Pairs (FLPs). An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This "unquenched" reactivity allows the pair to cooperatively activate small molecules, most notably dihydrogen (H₂).

The archetypal FLP system involves a bulky phosphine, like tricyclohexylphosphine (B42057) (PCy₃), and a strong borane Lewis acid, such as B(C₆F₅)₃. This combination can heterolytically cleave H₂, generating a phosphonium (B103445) cation and a borate anion, which can then be used for metal-free hydrogenations. While B(C₆F₅)₃ is a common component, other Lewis acids, including those based on boratriptycene scaffolds, have been investigated to tune the reactivity and stability of the FLP system. The concept has expanded to include a wide range of main group elements and has been applied to the catalytic hydrogenation of various substrates, hydroamination of alkynes, and the reduction of CO₂.

Regioselective and Chemoselective Transformations

Arylboronic acids are effective catalysts in directing the regioselectivity and chemoselectivity of various organic reactions. Their ability to activate hydroxyl groups and form reversible covalent bonds can be exploited to control reaction outcomes under mild conditions, offering a high degree of atom economy. name-reaction.comrsc.org

One significant application of arylboronic acid catalysis is in dehydrative C-alkylation reactions. For instance, electron-deficient arylboronic acids have been shown to catalyze the Friedel-Crafts alkylation of arenes with benzylic alcohols. nih.gov The catalytic cycle is thought to involve the formation of a boronate ester, which then facilitates the generation of a carbocation intermediate that is subsequently attacked by a nucleophile. nih.gov This process allows for the selective formation of C-C bonds. nih.gov

Recent studies have demonstrated the use of arylboronic acids in the C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols, yielding the desired products in high yields with water as the only byproduct. nih.govnih.gov The choice of the boronic acid catalyst and reaction conditions can influence the efficiency of the transformation. For example, pentafluorophenylboronic acid has been used effectively in these reactions. nih.gov

The chemoselectivity of boronic acid catalysis is also noteworthy. By controlling the solution speciation of boronic acids, it is possible to achieve chemoselective synthesis of boronic esters. nih.govnih.govstrath.ac.uk This control allows for the formal homologation of aryl and alkenyl boronic acid pinacol (B44631) esters and facilitates iterative cross-coupling reactions. nih.govstrath.ac.uk Such strategies represent a significant advancement in the synthesis of complex molecules. nih.govstrath.ac.uk

The table below summarizes the performance of various arylboronic acid catalysts in the dehydrative C-alkylation of 1,3-diketones with secondary benzylic alcohols, highlighting the yields achieved with different substrates. nih.gov

Dehydrative C-Alkylation of 1,3-Diketones with Secondary Benzylic Alcohols Catalyzed by Arylboronic Acids

| Entry | Benzylic Alcohol | 1,3-Diketone | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Phenylethanol | Dibenzoylmethane | 1,3-Dioxo-1,3-diphenyl-2-(1-phenylethyl)propane | 98 |

| 2 | 1-(4-Methoxyphenyl)ethanol | Dibenzoylmethane | 2-(1-(4-Methoxyphenyl)ethyl)-1,3-diphenylpropane-1,3-dione | 95 |

| 3 | 1-(4-Fluorophenyl)ethanol | Dibenzoylmethane | 2-(1-(4-Fluorophenyl)ethyl)-1,3-diphenylpropane-1,3-dione | 90 |

Heterogeneous Catalysis Incorporating Boronic Acid Functionalities

The immobilization of boronic acid functionalities onto solid supports offers significant advantages, including ease of catalyst separation, potential for recycling, and enhanced stability. This approach is central to the development of sustainable and efficient heterogeneous catalytic systems.

Halloysite (B83129) nanotubes (HNTs) have emerged as promising, low-cost, and naturally available support materials for catalysts. nih.govrsc.org Their unique tubular structure and readily functionalizable surface make them ideal candidates for the immobilization of active catalytic species, such as boronic acids. nih.govacs.org

The functionalization of HNTs with boronic acids, for instance with benzene-1,4-diboronic acid, can significantly enhance their catalytic performance. nih.gov This modification increases the number of acidic sites on the nanotube surface, which is crucial for acid-catalyzed reactions. nih.gov The synthesis of these functionalized nanotubes typically involves heating a mixture of HNTs and the desired boronic acid in a suitable solvent. nih.gov

The resulting boronic acid-functionalized HNTs (HNT-BOA) act as solid acid catalysts. nih.gov The mechanism of catalysis is attributed to the bimodal Lewis/Brønsted acidity conferred by the boronic acid groups, which can activate organic molecules and promote a variety of transformations. nih.gov

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. wikipedia.orgtaylorandfrancis.com Boronic acid-functionalized heterogeneous catalysts have shown great promise in promoting such reactions.

A notable example is the Biginelli reaction, a multicomponent condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones, which are valuable in the pharmaceutical industry. wikipedia.orgtaylorandfrancis.com HNTs functionalized with boronic acids (HNT-BOA) have been successfully employed as catalysts for this reaction, demonstrating significantly higher yields compared to pristine HNTs. nih.govacs.org

The enhanced reactivity of HNT-BOA catalysts is attributed to the increased acidity and the ability of the boronic acid moieties to act as Lewis or Brønsted acids, thereby activating the substrates. nih.govtaylorandfrancis.com The reaction mechanism is believed to involve a series of bimolecular reactions, with the boronic acid catalyst playing a key role in the rate-determining step. wikipedia.org

The following table presents the catalytic performance of pristine and functionalized halloysite nanotubes in the Biginelli reaction. nih.gov

Catalytic Performance of Halloysite Nanotubes in the Biginelli Reaction

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Pristine HNTs | 36 | 52 |

| Piranha-treated HNTs (Pir-HNTs) | 36 | 72 |

| Boronic acid-functionalized HNTs (HNT-BOA) | 12 | 45 |

The reusability of these heterogeneous catalysts is a key advantage. Studies have shown that catalysts like piranha-treated HNTs can be reused multiple times without a significant loss in performance. nih.gov While boronic acid-grafted catalysts may face challenges with leaching, their high initial activity makes them very effective for specific applications. nih.gov

Advanced Materials Science Applications of Tetraphen 8 Ylboronic Acid

Covalent Organic Frameworks (COFs) and Boronate-Linkages

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. nih.govresearchgate.net The use of boronic acids to form boronate ester linkages is a foundational and widely explored strategy in COF synthesis. google.comrsc.org This approach relies on the reversible condensation reaction between boronic acids and diols or polyols, which allows for "error-correction" during the polymerization process, leading to highly crystalline materials. acs.org

Design Principles for Incorporating Tetraphen-8-ylboronic Acid as a Monomer in COFs

The incorporation of this compound as a building block in COFs is guided by the principles of reticular chemistry, which enables the design of ordered networks by choosing monomers with specific geometries. acs.orgnih.gov Key design considerations include the geometry of the monomer, the choice of a complementary linker, and the reaction conditions.

Monomer Geometry and Connectivity: this compound acts as a linker. To form a 2D or 3D framework, it must be combined with a multitopic node or building unit. For instance, co-condensation with a planar triangular monomer like 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) under solvothermal conditions can yield a 2D COF with a hexagonal pore structure. nih.gov The large size of the tetraphenylene (B3251814) unit would result in significantly large pores within the framework.

Reversibility and Crystallinity: The formation of boronate ester linkages is a reversible dehydration reaction. researchgate.net This reversibility is critical for the synthesis of crystalline COFs, as it allows for the dissolution and reformation of bonds, a process that corrects defects and enables the growth of an ordered, thermodynamically stable framework over a disordered, kinetically-formed one. acs.org

Reaction Conditions: The synthesis of boronate ester-linked COFs typically involves solvothermal methods, where the monomers are heated in a high-boiling point solvent mixture, such as mesitylene (B46885) and dioxane, for several days. google.comnih.gov These conditions facilitate the reversible condensation reaction and promote the growth of crystalline material. researchgate.net

Influence of Monomer Structure on COF Architecture and Porosity

Pore Aperture: The large, rigid structure of the tetraphenylene core in this compound would function as a strut, leading to COFs with large and well-defined pore apertures, potentially in the microporous or mesoporous range. researchgate.net For example, linking such a monomer with phthalocyanine (B1677752) macrocycles can create COFs with pores exceeding 2 nm. google.com

Porosity and Surface Area: The use of larger monomers generally correlates with higher porosity and specific surface area, although the efficiency of packing and the potential for interpenetration of the network can influence the final values. acs.orgnih.gov The non-planar, propeller-like shape of the tetraphenylene unit could frustrate dense packing, thereby preserving high porosity.

Framework Stability: The strong covalent B-O bonds that form the boronate linkages contribute to the chemical and thermal stability of the resulting COF. researchgate.net Boronate ester COFs have demonstrated high thermal resistance, often stable up to 400 °C. nih.gov

| Monomer Characteristic | Influence on COF Properties |

| Size and Rigidity | Directly correlates with larger pore size and potentially higher surface area. researchgate.net |

| Geometry (Linear, Bent, Trigonal) | Determines the overall topology (e.g., hexagonal, square) of the framework. nih.gov |

| Functionality (e.g., -OH, -NH2) | Can be used for pre- or post-synthetic modification to tune properties. semanticscholar.org |

| Conformation (e.g., Planar, Non-planar) | Affects layer stacking (e.g., eclipsed vs. staggered) and can prevent network interpenetration. |

Functionalization and Application Potential of this compound-Based COFs

The inherent properties of COFs, such as high surface area and tunable pore environments, make them suitable for a variety of applications. semanticscholar.org COFs built from this compound could be further enhanced through functionalization.

Functionalization Strategies: Functional groups can be introduced either by using a functionalized monomer from the start (bottom-up approach) or by modifying the COF after its synthesis (postsynthetic modification). semanticscholar.org The tetraphenylene backbone of the monomer could be decorated with various functional groups to tailor the COF's properties for specific tasks. For instance, introducing sulfiphilic boric acid groups can enhance the capture of polysulfides in lithium-sulfur batteries. researchgate.net

Potential Applications:

Gas Storage and Separation: The high porosity and large surface area would make these COFs excellent candidates for storing gases like CO₂ and for capturing volatile organic compounds (VOCs). rsc.org

Sensing: The luminescent nature of the tetraphenylene core (related to tetraphenylethylene) could be harnessed for chemical sensing. For example, a tetraphenylethylene-based COF has been shown to be a highly selective fluorescent sensor for Fe³⁺ ions. rsc.org

Catalysis: The ordered pores can host catalytic sites, and the framework itself can possess catalytic activity. nih.gov

Pollutant Adsorption: Boronic acid functionalized COFs have shown high performance in capturing environmental pollutants like phthalates from water. nih.gov

Luminescent and Optoelectronic Materials Incorporating Boronic Acid Scaffolds

The tetraphenylene scaffold is structurally related to tetraphenylethylene (B103901) (TPE), a cornerstone molecule in the field of luminescent materials due to its aggregation-induced emission (AIE) properties. nih.govnih.gov Incorporating this AIE-active core into structures with boronic acids opens pathways to novel sensors and optoelectronic devices.

Aggregation-Induced Emission (AIE) Characteristics in Tetraphenylethylene-Boron Derivatives

AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govunipi.it This effect is the opposite of the common aggregation-caused quenching (ACQ) that plagues many traditional dyes. unipi.it

Mechanism of AIE: The mechanism behind AIE in TPE derivatives is the restriction of intramolecular rotation (RIR). nih.gov In dilute solutions, the phenyl rings of the TPE core undergo free rotation, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. nih.govunipi.it In an aggregated state or when incorporated into a rigid matrix like a COF, these rotations are physically hindered. This blockage of non-radiative decay channels forces the excited state to relax through a radiative pathway, resulting in strong fluorescence emission. nih.gov

TPE-Boron Systems: Tetraphenylethylene derivatives are widely used as chromophores for detecting metal ions and other analytes due to their AIE properties. nih.gov The propeller-shaped structure of the tetraphenylene core in this compound is analogous to TPE. Therefore, materials derived from it are expected to be AIE-active. When dispersed, they would likely be non-emissive, but would "light up" upon aggregation or incorporation into a rigid COF structure, making them highly suitable for solid-state sensors and light-emitting devices.

| State of TPE-Derivative | Phenyl Ring Motion | Dominant Decay Pathway | Fluorescence |

| Dilute Solution | Free Intramolecular Rotation | Non-radiative | Weak / Off nih.gov |

| Aggregated / Solid State | Rotation is Restricted | Radiative | Strong / On nih.gov |

Solvatochromic and Mechanochromic Properties of Related Conjugated Systems

In addition to AIE, conjugated materials incorporating boronic acid scaffolds can exhibit chromic behaviors, where their optical properties change in response to external stimuli.

Solvatochromism: This refers to a change in the color (i.e., the absorption or emission wavelength) of a substance when it is dissolved in different solvents. In boronic acid esters, the boron atom can act as a Lewis acid and interact with donor solvent molecules. nih.gov This interaction can alter the electronic distribution within the entire conjugated system, leading to a shift in the UV-vis absorption maximum. Even when the boron atom is separated from the main chromophore by several single bonds, this solvent-donor effect can be significant. nih.gov

Mechanochromism: This is a change in luminescence color upon the application of mechanical force, such as grinding or shearing. nih.gov For AIE-active materials like TPE derivatives, the solid-state emission is highly sensitive to the molecular packing mode. Grinding can disrupt the crystalline packing and induce a phase transition to a more amorphous state, which alters the intermolecular interactions and, consequently, the emission wavelength. This process is often reversible, with the original color being restored by heating or fuming with a solvent. nih.gov

Research on this compound in Advanced Materials Currently Limited

Despite a thorough investigation into the scientific literature, there is currently a notable absence of published research focusing on the application of this compound in the development of novel boron-containing extended solids and polymers.

While the compound this compound is documented in chemical databases, with a Chemical Abstracts Service (CAS) number of 1263386-44-2, its exploration within the field of advanced materials science appears to be in its infancy or has not been publicly disclosed in peer-reviewed journals. bldpharm.combldpharm.com The molecular formula for this compound is C18H13BO2, and its molecular weight is approximately 272.11 g/mol . bldpharm.combldpharm.com

The inquiry into its use for creating extended solid structures and polymers, which would fall under the subsection of "Novel Boron-Containing Extended Solids and Polymers," did not yield any specific research findings. The development of such materials typically involves the strategic use of bifunctional or multifunctional monomers in polymerization or condensation reactions to create porous crystalline structures like covalent organic frameworks (COFs) or other polymeric materials. Boronic acids are a key class of monomers for these syntheses due to their ability to undergo self-condensation or react with other monomers like diols to form boronate ester linkages.

However, no studies detailing the synthesis, characterization, or properties of polymers or extended solids derived specifically from this compound could be identified. Consequently, data on the properties of such materials, which would form the basis for interactive data tables and a detailed discussion of research findings, is not available in the current body of scientific literature.

It is important to note that the absence of published research does not definitively mean that no research has been conducted. The work could be proprietary, in early stages, or not yet published. However, based on publicly accessible information, the role of this compound in the field of novel boron-containing extended solids and polymers remains an unexplored area of materials science.

Computational and Theoretical Studies on Tetraphen 8 Ylboronic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like Tetraphen-8-ylboronic acid. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.

DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the extensive aromatic system of the tetraphenylene (B3251814) core is expected to lead to a delocalized π-electron system, influencing the HOMO and LUMO energies. The boronic acid functional group, -B(OH)₂, can also participate in this electronic structure, with the boron atom's empty p-orbital potentially interacting with the π-system.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Provides insight into the overall polarity of the molecule. |

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Theoretical Prediction of Reactivity, Selectivity, and Catalytic Activity

Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating reactivity descriptors derived from conceptual DFT, researchers can identify the most likely sites for electrophilic or nucleophilic attack.

Key reactivity indices include:

Fukui Functions: These indicate the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying electrophilic and nucleophilic sites.

Dual Descriptor: This descriptor can simultaneously reveal both nucleophilic and electrophilic sites within a molecule.

In the context of catalysis, theoretical calculations can predict the catalytic activity of this compound. For instance, in Suzuki-Miyaura cross-coupling reactions, computational models can assess the ease of transmetalation, a key step in the catalytic cycle. The electronic properties of the aryl group attached to the boron atom can significantly influence the efficiency of this step.

Table 2: Illustrative Predicted Reactivity Indices for this compound

| Atom/Region | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Significance |

| Boron Atom | 0.08 | 0.25 | The boron atom is predicted to be a primary site for nucleophilic attack due to its Lewis acidic nature. |

| Oxygen Atoms | 0.15 | 0.05 | The oxygen atoms are potential sites for electrophilic attack. |

| Aromatic Rings | Varies across positions | Varies across positions | Reactivity of the aromatic core can be assessed to predict sites for substitution. |

Note: The values in this table are for illustrative purposes to demonstrate the concept of reactivity indices.

Elucidation of Reaction Pathways and Energy Landscapes via Computational Modeling

Computational modeling is instrumental in mapping out the entire reaction pathway for a chemical transformation involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, an energy landscape for the reaction can be constructed.

This detailed map provides crucial information about the reaction mechanism, including:

Reaction Intermediates: The calculations can identify the structures and relative stabilities of any intermediates formed during the reaction.

Transition State Structures: The geometry of the transition state provides insights into the molecular interactions that occur during the bond-breaking and bond-forming processes.

For a reaction catalyzed by a derivative of this compound, computational modeling could, for example, elucidate the mechanism of a catalytic cycle, identifying the energies of all catalytic intermediates and transition states.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.5 |

| Products | -12.3 |

Note: This table represents a hypothetical energy profile to illustrate the type of information obtained from computational modeling of reaction pathways.

In Silico Design and Optimization of Novel Boronic Acid Catalysts

The insights gained from the computational studies described above can be leveraged for the in silico design and optimization of novel catalysts based on the this compound scaffold. By systematically modifying the structure of the parent molecule in a computational environment, researchers can predict how these changes will affect its catalytic properties.

For example, DFT calculations can be used to screen a virtual library of this compound derivatives with different substituents on the aromatic rings. The calculations can predict how these substituents will alter the electronic properties of the boron center, thereby influencing its Lewis acidity and catalytic activity. This computational screening can prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources.

Furthermore, computational modeling can be used to design catalysts with enhanced selectivity. By understanding the non-covalent interactions between the catalyst and the substrates in the transition state, it is possible to design modifications to the catalyst structure that favor the formation of one product over another. This rational design approach is a powerful strategy for developing highly efficient and selective boronic acid catalysts for a wide range of organic transformations.

Future Research Trajectories and Emerging Paradigms

Development of Sustainable and Economically Viable Synthesis Routes for Tetraphen-8-ylboronic Acid

The advancement of applications for this compound is fundamentally dependent on the development of efficient, sustainable, and economically viable synthetic methodologies. Current approaches to the synthesis of complex polycyclic aromatic boronic acids often rely on multi-step procedures that may involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. Future research in this area is expected to focus on overcoming these limitations.

Key research directions will likely include the exploration of C-H activation and borylation techniques. Direct C-H borylation of the tetraphene core would represent a significant improvement in synthetic efficiency by reducing the number of required steps. The development of novel catalyst systems, potentially based on earth-abundant metals, will be crucial for enhancing the economic viability of such processes. Furthermore, an emphasis on green chemistry principles will guide the selection of solvents, reagents, and reaction conditions to minimize environmental impact.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Direct C-H Borylation | Atom economy, reduced step count | Regioselectivity on the large tetraphene framework |

| Palladium-Catalyzed Cross-Coupling | High yields and functional group tolerance | Catalyst cost and removal from the final product |

| Gold-Catalyzed Cyclization Routes | Mild reaction conditions, unique reactivity | Substrate scope and catalyst stability |

| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility | Optimization of reaction parameters and equipment design |

Expanding the Scope of Catalytic Applications in Complex Molecular Synthesis

Boronic acids are well-established as versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The unique steric and electronic properties of this compound could lead to novel applications in catalysis. Future investigations will likely explore its utility in the synthesis of complex, sterically hindered molecules that are challenging to access through conventional methods.

The large polycyclic aromatic framework of this compound could serve as a platform for the development of new ligands for transition metal catalysis. The boronic acid group can be transformed into a variety of other functional groups, allowing for the fine-tuning of the ligand's electronic and steric properties. This could lead to catalysts with enhanced activity, selectivity, and stability for a range of organic transformations.

| Catalytic Application | Potential Role of this compound | Anticipated Outcome |

| Suzuki-Miyaura Coupling | As a coupling partner for the synthesis of extended π-conjugated systems | Novel organic electronic materials with tailored properties |

| Ligand Development | As a scaffold for chiral ligands in asymmetric catalysis | Highly enantioselective transformations for fine chemical synthesis |

| Frustrated Lewis Pair Chemistry | As the Lewis acidic component for the activation of small molecules | New catalytic cycles for hydrogenation and other reduction reactions |

Rational Design and Synthesis of Advanced Materials Using this compound as a Building Block

The incorporation of this compound into advanced materials is a promising avenue for future research. The large, planar, and electron-rich tetraphene core suggests its potential for applications in organic electronics, while the boronic acid group provides a handle for covalent assembly into larger architectures.

Future work will likely focus on the synthesis of well-defined oligomers and polymers incorporating the this compound unit. These materials could exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Furthermore, the ability of boronic acids to form reversible covalent bonds with diols could be exploited for the creation of self-healing materials and sensors.

| Material Class | Design Principle | Potential Functional Application |

| Conjugated Polymers | Polymerization via Suzuki-Miyaura coupling | Active layer in organic solar cells |

| Covalent Organic Frameworks (COFs) | Self-assembly through boronate ester formation | Gas storage and separation |

| Supramolecular Assemblies | Non-covalent interactions of the tetraphene core | Chemoresponsive sensors |

| Boron-Doped Graphene Nanoribbons | Bottom-up synthesis from molecular precursors | Next-generation electronic components |

Interdisciplinary Research at the Interface of Materials Science, Organic Chemistry, and Advanced Functional Applications

The full potential of this compound will be realized through interdisciplinary collaborations that bridge the gap between fundamental organic chemistry and applied materials science. The synthesis of this and related molecules will require sophisticated organic chemistry techniques, while the characterization and application of the resulting materials will necessitate expertise in materials science, physics, and engineering.

Future research at this interface will involve a synergistic approach where the design and synthesis of new this compound derivatives are guided by computational modeling and the desired material properties. For instance, theoretical calculations could predict the electronic bandgap and charge carrier mobility of polymers derived from different isomers of tetraphenylboronic acid, thus guiding synthetic efforts towards the most promising candidates for specific electronic devices. This collaborative effort will be essential for translating the molecular-level properties of this compound into tangible technological advancements in advanced functional materials.

Q & A

Q. What experimental designs optimize the yield of this compound in scalable syntheses?

- Methodology :

- DoE (Design of Experiments) : Vary catalyst loading, solvent volume, and temperature in a factorial design.

- Use flow chemistry to enhance heat/mass transfer.

- Characterize batch-to-batch variability using statistical tools (e.g., ANOVA).

- Report scalability limits (e.g., >10 g yields) and energy efficiency metrics .

Q. How do steric and electronic effects influence the binding affinity of this compound to biological targets?

Q. What methodologies address discrepancies in reported catalytic activity of this compound-based systems?

- Methodology :

- Interlaboratory studies : Distribute standardized catalyst samples for benchmarking.

- Use TOF (turnover frequency) and TON (turnover number) metrics for cross-study comparisons.

- Disclose substrate/catalyst ratios and reaction scales in publications.

- Apply contradiction matrices (TRIZ principles) to identify root causes (e.g., impurity interference) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.